4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of hydrazines with β-ketoesters, followed by cyclization and functional group modifications. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the pyrazole ring, which can then be further functionalized to introduce the amino and hydroxyethyl groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 4-amino-1-(2-carboxyethyl)-1H-pyrazole-3-carboxylic acid, while reduction of the carboxylic acid group can produce 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-methanol.
Scientific Research Applications
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-sulfonic acid: Contains a sulfonic acid group instead of a carboxylic acid group.
4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-phosphonic acid: Contains a phosphonic acid group instead of a carboxylic acid group.
Uniqueness
The uniqueness of 4-amino-1-(2-hydroxyethyl)-1H-pyrazole-3-carboxylic acid lies in its specific functional groups and their positions on the pyrazole ring
Properties
Molecular Formula |
C6H9N3O3 |
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Molecular Weight |
171.15 g/mol |
IUPAC Name |
4-amino-1-(2-hydroxyethyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c7-4-3-9(1-2-10)8-5(4)6(11)12/h3,10H,1-2,7H2,(H,11,12) |
InChI Key |
SPRIYZANYROUGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CCO)C(=O)O)N |
Origin of Product |
United States |
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